molecular formula C10H15NOS B13046916 (1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL

Cat. No.: B13046916
M. Wt: 197.30 g/mol
InChI Key: NPCXYJUMAXOZMY-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring an amino group and a hydroxyl group on a propan-2-OL backbone, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylthiophenyl and a suitable chiral auxiliary.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (1S,2S) isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include:

    Ketones: From oxidation of the hydroxyl group.

    Amines: From reduction of the amino group.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may influence biochemical pathways related to its functional groups, such as amino and hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(2-methylphenyl)propan-2-OL: Lacks the thiophene ring, leading to different chemical properties.

    1-Amino-1-(2-methylthiophenyl)ethanol: Similar structure but with an ethanol backbone instead of propan-2-OL.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1

InChI Key

NPCXYJUMAXOZMY-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1SC)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1SC)N)O

Origin of Product

United States

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